ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate
Overview
Description
Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiadiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
Introduction of the furan ring: This step involves the reaction of the thiadiazolo[3,2-a]pyrimidine intermediate with furan-2-carbaldehyde in the presence of a base to form the furan-2-ylidene moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidizing conditions to form sulfoxides and epoxides, respectively.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides and epoxides.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored as a potential drug candidate for various therapeutic areas, including anti-cancer and anti-inflammatory treatments.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It can be used as a probe to study enzyme interactions and molecular recognition processes.
Mechanism of Action
The mechanism of action of ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate can be compared with other heterocyclic compounds, such as:
Thiadiazoles: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
Furan Derivatives: Compounds with furan rings but different functional groups and substituents.
Pyrimidines: Similar core structure but with variations in the attached groups.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S2/c1-2-30-22(29)14-7-5-13(6-8-14)17-10-9-15(31-17)12-16-19(24)27-23(25-20(16)28)33-21(26-27)18-4-3-11-32-18/h3-12,24H,2H2,1H3/b16-12-,24-19? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIDMGFSLZBKPM-YZQMTWDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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